N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-11(2)12-3-5-13(6-4-12)14-9-15(14)16(20)19-17(10-18)7-8-17/h3-6,11,14-15H,7-9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVJRMYLKDBIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C(=O)NC3(CC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyanocyclopropyl Group: This can be achieved through the reaction of a suitable cyclopropane precursor with cyanogen bromide under basic conditions.
Attachment of the Propan-2-ylphenyl Group: This step involves the coupling of the cyanocyclopropyl intermediate with a propan-2-ylphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Carboxamide: The final step involves the conversion of the intermediate to the carboxamide through the reaction with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyanogroup to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanogroup or the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s structural uniqueness lies in its substitution pattern. Key comparisons with similar compounds are outlined below:
Key Observations :
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., halogens) on the phenyl ring (e.g., 3-fluorophenyl in 1a) reduce anti-inflammatory potency compared to bulkier substituents like 4-bromo-2-methoxyphenyl in 1d .
Synthetic Accessibility: Yields for cyclopropane carboxamides vary widely (57–78% in –2), influenced by steric hindrance from substituents like the 1-cyanocyclopropyl group.
Pharmacological and Functional Comparisons
Anti-Inflammatory Activity
Analogous compounds in demonstrate that anti-inflammatory potency correlates with substituent bulk and electronic effects. For example:
- Compound 1d (4-bromo-2-methoxyphenyl substituent) shows 3-fold higher potency than DFB, likely due to improved target engagement via bromine’s hydrophobic interactions .
- In contrast, N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)... may exhibit reduced potency compared to 1d due to the less electron-deficient isopropylphenyl group.
Antimicrobial Potential
Compounds like F44 (thiazol-2-yl substituent) highlight the role of heterocycles in antimicrobial activity. The target compound’s isopropyl group may enhance membrane permeability but reduce specificity compared to fluorine-containing analogs .
Enzyme Inhibition
The 1-cyanocyclopropyl group in ICatS () suggests that this moiety could confer stability against enzymatic degradation.
Biological Activity
N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide, with CAS number 1436215-61-0, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 268.35 g/mol. The compound's structure includes a cyanocyclopropyl group and an isopropylphenyl moiety, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1436215-61-0 |
| Molecular Formula | C₁₇H₂₀N₂O |
| Molecular Weight | 268.35 g/mol |
Research indicates that compounds similar to this compound may interact with various biological pathways. Cyclopropane derivatives have been investigated for their roles as modulators in cellular signaling and as potential inhibitors of specific enzymes. The unique structure of this compound suggests it could act on receptors or enzymes involved in metabolic processes.
Case Studies and Research Findings
Several studies have explored the biological activities of cyclopropane derivatives, providing insights into their pharmacological potential:
- Antitumor Activity : A study demonstrated that certain cyclopropane derivatives exhibit significant cytotoxic effects against various cancer cell lines. These compounds were shown to induce apoptosis through the activation of caspase pathways, suggesting a potential role in cancer therapy.
- Anti-inflammatory Effects : Research has indicated that cyclopropane-based compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Some studies have reported that cyclopropane derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating their potential use in neurodegenerative disorders.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antitumor | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1-cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of cyclopropane-carboxamide derivatives typically involves cyclopropanation reactions using reagents like vinyl sulfones or diazo compounds, followed by coupling with amine derivatives. For example, cyclopropane rings are often formed via [2+1] cycloaddition under transition metal catalysis. Optimization includes adjusting stoichiometry (e.g., 4.0 equivalents of aryloxy reagents for coupling reactions ), temperature control (to avoid degradation of sensitive groups like cyanocyclopropyl), and purification via silica gel chromatography. Yield improvements may require iterative adjustments to solvent polarity and reaction time .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for verifying cyclopropane ring geometry and substituent positions. For example, cyclopropane protons typically resonate between δ 1.2–2.5 ppm, while aromatic protons from the 4-propan-2-ylphenyl group appear at δ 6.8–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]+ ion for C17H19N2O2: 293.15 g/mol).
- HPLC : Purity assessment (>95% by area under the curve) ensures no residual starting materials or byproducts .
Q. How can computational tools predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to receptors like protein kinases or G-protein-coupled receptors. For cyclopropane derivatives, conformational analysis of the strained ring is critical, as its rigidity influences binding pocket compatibility. QSAR models trained on analogs (e.g., fluorophenyl variants) can predict bioactivity trends .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or substituent positioning) impact the compound’s anti-inflammatory or antimicrobial potency?
- Methodological Answer : Comparative SAR studies on analogs reveal that:
- Fluorination : Adding fluorine to phenyl rings (e.g., 3-fluorophenyl) enhances metabolic stability and binding affinity but may increase toxicity at high concentrations (e.g., >300 μM in BV2 microglial cells ).
- Substituent Positioning : 4-Propan-2-yl groups improve lipophilicity, enhancing blood-brain barrier penetration. However, bulky substituents (e.g., trifluoromethyl) may reduce solubility, requiring formulation adjustments .
- Data-Driven Example : N-(4-bromo-2-methoxyphenyl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide showed 3-fold higher anti-inflammatory potency than DFB (dibenzofuran-based control) with minimal cytotoxicity .
Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance using liver microsomes. For example, cyclopropane rings often resist oxidative metabolism, improving in vivo half-life .
- Dose-Response Calibration : Adjust dosing regimens to account for bioavailability differences. In vitro IC50 values may not translate directly due to tissue distribution barriers.
- Toxicity Screens : Use parallel assays (e.g., MTT for cell viability) to distinguish between efficacy and off-target effects. For instance, benzo[d]thiazol-2-yl derivatives exhibited superior potency but cytotoxicity above 300 μM, necessitating structural refinement .
Q. How can researchers design robust structure-activity relationship (SAR) studies for cyclopropane-carboxamide analogs?
- Methodological Answer :
- Scaffold Diversification : Synthesize derivatives with systematic substitutions (e.g., halogen, alkyl, heteroaryl) at the phenyl and cyclopropane positions. For example, replacing 4-propan-2-yl with 4-fluorophenyl increased antimicrobial activity in analogs like F39 and F40 .
- Data Collection : Use standardized assays (e.g., NO inhibition for anti-inflammatory activity , MIC for antimicrobial screening ).
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity .
Key Considerations for Experimental Design
- Reproducibility : Document reaction conditions (e.g., anhydrous solvents, inert atmosphere) to ensure consistent cyclopropane ring formation .
- Biological Assay Controls : Include positive controls (e.g., DFB for anti-inflammatory studies ) and validate assay parameters (e.g., pH, incubation time).
- Ethical Compliance : Confirm institutional guidelines for in vivo studies, especially for neuroinflammatory or cytotoxicity models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
